molecular formula C13H24N2O2 B13585757 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide

2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide

Cat. No.: B13585757
M. Wt: 240.34 g/mol
InChI Key: IHRQJKVWSSYHFX-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[211]hexan-4-yl}acetamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction, which is used to construct the bicyclic core of the molecule . This reaction is often facilitated by photochemistry, allowing for the efficient formation of the desired bicyclic structure. The reaction conditions usually involve the use of specific catalysts and controlled light exposure to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency on a larger scale. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired purity and yield required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[211]hexan-4-yl}acetamide apart is its specific functional groups and the unique arrangement of atoms within its bicyclic core

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

2-(diethylamino)-N-(1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetamide

InChI

InChI=1S/C13H24N2O2/c1-5-15(6-2)7-11(16)14-13-8-12(4,9-13)17-10(13)3/h10H,5-9H2,1-4H3,(H,14,16)

InChI Key

IHRQJKVWSSYHFX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC12CC(C1)(OC2C)C

Origin of Product

United States

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